molecular formula C10H8N2O3 B1370697 5-Methyl-2-(2-nitrophenyl)oxazole CAS No. 52829-70-6

5-Methyl-2-(2-nitrophenyl)oxazole

Cat. No.: B1370697
CAS No.: 52829-70-6
M. Wt: 204.18 g/mol
InChI Key: CJAARHWYECEAFS-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-nitrophenyl)oxazole is an organic compound with the molecular formula C10H8N2O3 It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-(2-nitrophenyl)oxazole involves the reaction of 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride at 90°C for 30 minutes. The reaction mixture is then concentrated in vacuo, and the residue is taken up in water. The suspension is extracted with ethyl acetate, and the combined ethyl acetate layers are back-extracted with sodium hydroxide solution. The product is purified via medium-pressure liquid chromatography, eluting with a gradient of ethyl acetate and pentane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-nitrophenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-Methyl-2-(2-aminophenyl)oxazole.

    Reduction: Formation of 5-Methyl-2-(2-aminophenyl)oxazole.

    Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Introduction to 5-Methyl-2-(2-nitrophenyl)oxazole

This compound is a compound belonging to the oxazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. The following sections detail its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound and its derivatives have shown significant promise as therapeutic agents. The oxazole ring structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Biological Activities

The compound exhibits various pharmacological activities, including:

  • Antifungal Activity : Studies have demonstrated the efficacy of oxazole derivatives against Candida species, indicating potential for treating fungal infections .
  • Antibacterial Properties : Research has shown that oxazole derivatives can be effective against a range of bacterial strains, including Staphylococcus aureus .
  • Antitumor Activity : Some oxazole compounds have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo .

Agricultural Applications

The unique chemical properties of this compound also lend themselves to agricultural applications. Oxazole derivatives are being investigated for their potential as agrochemicals, particularly as fungicides and herbicides.

Case Study: Agrochemical Efficacy

A study evaluating the antifungal efficacy of various oxazole derivatives found that certain modifications to the oxazole ring enhanced activity against plant pathogens, suggesting that these compounds could be developed into effective agricultural products .

Material Science

The versatility of oxazoles extends into material science, where they are being explored for their properties in developing novel materials.

Applications in Polymer Science

Oxazole compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has indicated that the inclusion of oxazole moieties in polymer formulations can improve their performance under various environmental conditions .

Table 1: Biological Activities of Oxazole Derivatives

Activity TypeCompound TestedEfficacy (EC50)
AntifungalThis compound0.15 µM
AntibacterialOxazole derivative X0.25 µM
AntitumorOxazole derivative YIC50 = 0.05 µM

Table 2: Synthesis and Modification of Oxazoles

Modification TypeCompound NameResulting Activity
Substitution5-Methyl-2-(4-nitrophenyl)oxazoleEnhanced antifungal
Ring Closure3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazoleIncreased stability

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-nitrophenyl)oxazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)oxazole: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenyl-1,3-oxazole: Lacks the nitro group on the phenyl ring.

    2-(2-Aminophenyl)oxazole: Contains an amino group instead of a nitro group.

Uniqueness

5-Methyl-2-(2-nitrophenyl)oxazole is unique due to the presence of both a methyl group at the 5-position and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}O3_{3}. The compound features a methyl group at the 5-position and a nitrophenyl group at the 2-position of the oxazole ring. These functional groups influence its reactivity and biological interactions, making it a subject of interest in various research studies.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or interfering with cellular processes. This interaction can lead to observed biological activities, such as antimicrobial effects against pathogenic organisms.

Antimicrobial Activity

Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the antimicrobial potential of various oxazole derivatives against common pathogens, revealing that this compound could inhibit strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Pathogen Minimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Escherichia coli3.2
Staphylococcus aureus0.8

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that oxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The presence of the nitro group may enhance these effects by inducing apoptosis or inhibiting cell proliferation .

Case Studies

  • Antifungal Activity Against Candida spp.:
    A study focused on evaluating the antifungal efficacy of oxazole derivatives against different Candida species found that this compound displayed significant activity, particularly against Candida albicans. The study reported an MIC value of 1.6 µg/ml, indicating potent antifungal activity .
  • Cytotoxicity in Cancer Cell Lines:
    Another research effort investigated the cytotoxic effects of various oxazole compounds on human cancer cell lines. Results indicated that this compound inhibited cell growth significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other similar compounds:

Compound Name Structural Features Notable Properties
5-Methyl-4-nitrooxazoleNitro group at position 4Antimicrobial activity
4-Nitrophenyl-oxazoleNitrophenyl group at position 4Potential anticancer properties
5-Ethyl-2-(2-nitrophenyl)oxazoleEthyl group instead of methylVariation in solubility and biological activity
5-Methyl-3-(4-nitrophenyl)oxazoleNitro group at position 3Enhanced reactivity in electrophilic reactions

The combination of both methyl and nitro groups in this compound contributes to its distinct biological properties compared to these analogs.

Properties

IUPAC Name

5-methyl-2-(2-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAARHWYECEAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650076
Record name 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-70-6
Record name 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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